Cas no 70878-56-7 (5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-)

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)- structure
70878-56-7 structure
Product Name:5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-
CAS No:70878-56-7
MF:C34H35NO11
MW:633.641810655594
CID:565023
PubChem ID:153284
Update Time:2025-04-19

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)- Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-
    • N-benzyladriamycin
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy- -10-((2,3,6-trideoxy-3-((phenylmethyl)amino)-.alpha.-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-((2,3,6-trideoxy-3-((phenylmethyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
    • DTXSID90991155
    • (9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 70878-56-7
    • AD-288
    • 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(benzylamino)-2,3,6-trideoxyhexopyranoside
    • Inchi: 1S/C34H35NO11/c1-16-29(38)20(35-14-17-7-4-3-5-8-17)11-24(45-16)46-22-13-34(43,23(37)15-36)12-19-26(22)33(42)28-27(31(19)40)30(39)18-9-6-10-21(44-2)25(18)32(28)41/h3-10,16,20,22,24,29,35-36,38,40,42-43H,11-15H2,1-2H3/t16-,20-,22-,24-,29+,34-/m0/s1
    • InChI Key: XMCYNHRPENWNFK-LKFFLYECSA-N
    • SMILES: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)NCC1C=CC=CC=1)[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@](C(CO)=O)(C1)O)O)=O)OC)=O)O

Computed Properties

  • Exact Mass: 633.22101093g/mol
  • Monoisotopic Mass: 633.22101093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 8
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 192Ų

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)- Related Literature

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